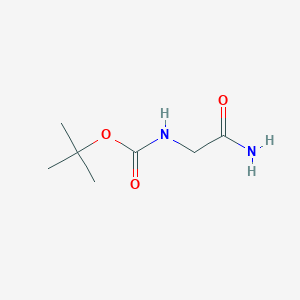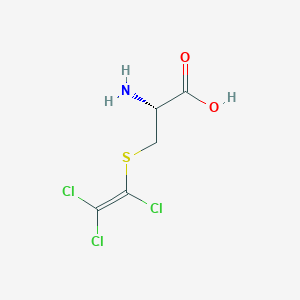
2,4-Dimethylbenzylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,4-Dimethylbenzylamine involves various chemical reactions and starting materials. For instance, the synthesis of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, which are structurally related to 2,4-Dimethylbenzylamine, was achieved by substituting on ring B of the phenylthiophenyl core structure. These derivatives were synthesized with the aim of exploring their binding affinity to the human brain serotonin transporter (SERT) . Another related compound, [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer, was prepared from [AuCl(tht)] and [2,6-bis((dimethylamino)methyl)phenyl]lithium, showcasing a reaction involving organogold(I) species with intermolecular gold(I)–N(sp3) coordination . Additionally, 2-amino-4,5-dimethylbenzoic acid, which shares a similar dimethylbenzyl moiety, was synthesized from 3,4-dimethyl aniline through a series of reactions including condensation, cyclization, and oxidation, with an overall yield of 34.3% .
Molecular Structure Analysis
The molecular structures of compounds related to 2,4-Dimethylbenzylamine are characterized by various spectroscopic techniques. For example, the structure of 2-amino-4,5-dimethylbenzoic acid was characterized by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The molecular structure of the [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer was elucidated by X-ray analysis, which revealed a 10-membered ring structure and provided evidence for a boat–chair ring conformation equilibrium .
Chemical Reactions Analysis
The reactivity of compounds structurally related to 2,4-Dimethylbenzylamine with alkyl halides has been studied. For instance, the reaction of [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer with MeI resulted in the formation of a heteroaurate(I) complex by methyl transfer to the nitrogen atom of the ortho amino ligand. Conversely, the reaction with CH2I2 afforded an organogold(III) complex, containing a methylene fragment bridging a Au(III) center and a quaternary N center .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethylbenzylamine derivatives are influenced by their molecular structure. The binding studies of the synthesized SERT ligands showed high affinity with K is (SERT) values in the nanomolar range, indicating strong interactions with the serotonin transporter. The PET imaging agents derived from these compounds exhibited high uptake in monkey brain regions rich in SERT, demonstrating their potential for mapping human SERT by PET . The physical properties such as solubility, melting point, and boiling point are typically determined experimentally and are essential for understanding the behavior of these compounds under different conditions.
Wissenschaftliche Forschungsanwendungen
Application in Materials Chemistry
2,4-Dimethylbenzylamine has been used in the synthesis and characterization of Zn(ii)/Cd(ii) based Metal-Organic Frameworks (MOFs) by a mixed ligand strategy .
Summary of the Application
The MOFs, specifically ADES-1, have been synthesized and characterized via various analytical methods, including SXRD analysis . ADES-1 has been exploited for its potential applications as a functional material for reversible dye adsorption and as an efficient heterogeneous catalyst for the Biginelli reaction .
Methods of Application or Experimental Procedures
It has been used as a column filler for the separation of organic dyes from water . Moreover, the catalytic performance of ADES-1 towards a multi-component Biginelli reaction to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPM) derivative has been studied .
Results or Outcomes
ADES-1 exhibited the rapid and efficient adsorption of both cationic and anionic dye molecules with a slight preference for methyl violet (86%) compared to the other dyes that were investigated . The utilization of ADES-1 for dye adsorption and its catalytic activity revealed good stability and reusability .
Epoxy-Amine Cure Enhancement Catalyst
2,4-Dimethylbenzylamine is used as an epoxy-amine cure enhancement catalyst . This application falls under the field of Polymer Chemistry . The amine functionality of the molecule allows it to act as a catalyst in the curing process of epoxy resins . The specific methods of application or experimental procedures would depend on the specific epoxy formulation and the desired properties of the cured epoxy. The outcomes of this application include enhanced curing speed and potentially improved mechanical properties of the cured epoxy .
Polyurethane Catalyst
Another key use of 2,4-Dimethylbenzylamine is as a polyurethane catalyst . This application is in the field of Polymer Chemistry . The tertiary amine functionality of the molecule allows it to act as a catalyst in the formation of polyurethane from isocyanates and polyols . The specific methods of application or experimental procedures would depend on the specific polyurethane formulation and the desired properties of the polyurethane. The outcomes of this application include enhanced reaction speed and potentially improved properties of the polyurethane .
Electrochemical Oxidation Catalyst
2,4-Dimethylbenzylamine is used in the field of Electrochemistry as a catalyst for the electrochemical oxidation of amines . This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . The specific methods of application or experimental procedures would depend on the specific electrochemical setup and the desired outcomes of the oxidation process. The outcomes of this application include the formation of a wide range of chemically useful molecules .
Formulation of 2,4-D
2,4-Dimethylbenzylamine is used in the formulation of 2,4-D, a widely used herbicide . This application falls under the field of Agricultural Chemistry . When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed. The salt-based formulation renders the 2,4-D acid active ingredient water soluble . The outcomes of this application include the production of a water-soluble herbicide that is effective against a wide range of broadleaf weeds .
Phase Transfer Catalyst
2,4-Dimethylbenzylamine can be used as a phase transfer catalyst . This application falls under the field of Organic Chemistry . The tertiary amine functionality of the molecule allows it to act as a catalyst in phase transfer reactions . The specific methods of application or experimental procedures would depend on the specific reaction conditions and the desired outcomes of the phase transfer reaction. The outcomes of this application include the facilitation of reactions between compounds in different phases .
Safety And Hazards
2,4-Dimethylbenzylamine is classified as a skin corrosive substance, sub-category 1B . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSUVYGVEQDZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059114 | |
| Record name | Benzenemethanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzylamine | |
CAS RN |
94-98-4 | |
| Record name | 2,4-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQZ4VS5TJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















